molecular formula C10H11BrN2O B139187 1-(7-Amino-5-bromoindolin-1-YL)éthanone CAS No. 133433-62-2

1-(7-Amino-5-bromoindolin-1-YL)éthanone

Numéro de catalogue: B139187
Numéro CAS: 133433-62-2
Poids moléculaire: 255.11 g/mol
Clé InChI: DBKBKWSBFWROLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(7-Amino-5-bromoindolin-1-YL)ethanone is a chemical compound belonging to the indole family, characterized by the presence of an indole ring system. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound, specifically, features an amino group at the 7th position and a bromo group at the 5th position on the indole ring, with an ethanone group attached to the nitrogen atom of the indole ring.

Applications De Recherche Scientifique

1-(7-Amino-5-bromoindolin-1-YL)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Méthodes De Préparation

The synthesis of 1-(7-Amino-5-bromoindolin-1-YL)ethanone typically involves several steps:

    Starting Material: The synthesis begins with the preparation of 5-bromoindole.

    Amination: The 5-bromoindole undergoes amination at the 7th position using appropriate reagents and conditions.

    Acylation: The final step involves the acylation of the indole nitrogen with ethanone.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

1-(7-Amino-5-bromoindolin-1-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

1-(7-Amino-5-bromoindolin-1-YL)ethanone can be compared with other indole derivatives such as:

    1-(7-Aminoindolin-1-YL)ethanone: Lacks the bromo group, which may result in different biological activities.

    1-(5-Bromoindolin-1-YL)ethanone: Lacks the amino group, affecting its reactivity and applications.

    1-(7-Amino-5-chloroindolin-1-YL)ethanone: Similar structure but with a chloro group instead of a bromo group, leading to different chemical properties.

The uniqueness of 1-(7-Amino-5-bromoindolin-1-YL)ethanone lies in the specific combination of the amino and bromo groups, which confer distinct chemical and biological properties.

Activité Biologique

1-(7-Amino-5-bromoindolin-1-YL)ethanone is a derivative of indolin, a class of compounds known for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 1-(7-Amino-5-bromoindolin-1-YL)ethanone typically involves the bromination of indoline derivatives followed by the introduction of an amino group. The compound can be synthesized through various methods, including:

  • Bromination : 5-Bromoisatin is heated with hydrazine to produce 5-bromoindolin-2-one, which serves as a precursor.
  • Amine Introduction : The amino group is introduced via nucleophilic substitution reactions or reductive amination techniques.

Antitumor Activity

Research indicates that compounds related to 1-(7-Amino-5-bromoindolin-1-YL)ethanone exhibit significant antitumor properties. For instance, studies have shown that indolin derivatives can inhibit various cancer cell lines, including A-549 (lung cancer) and MDA-MB-468 (breast cancer), with IC50 values ranging from 0.065 to 9.4 µmol/L for structurally similar compounds .

CompoundCell LineIC50 (µmol/L)
1gA-5490.065
1hMDA-MB-4689.4

This suggests that modifications to the indolin structure can enhance potency against specific cancer types.

The biological activity of 1-(7-Amino-5-bromoindolin-1-YL)ethanone can be attributed to its ability to interact with various cellular pathways:

  • Protein Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in tumor progression and inflammation, such as mitogen-activated protein kinase (MAPK) and fibroblast growth factor receptor (FGFR) .
  • Induction of Apoptosis : Indolin derivatives may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death.

Case Studies

Several case studies highlight the efficacy of indolin derivatives in clinical settings:

  • KMU-1170 : A compound derived from a similar indolin framework demonstrated superior inhibitory effects on inflammatory signaling pathways compared to traditional anti-inflammatory drugs. It effectively reduced LPS-induced upregulation of inflammatory markers in THP-1 cells .
  • Antitumor Efficacy : In a study evaluating a series of novel indolin derivatives, one compound showed significant cytotoxicity against EAC tumor cells with a CTC50 value of 15.64 µM, indicating its potential as an anticancer agent .

Propriétés

IUPAC Name

1-(7-amino-5-bromo-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h4-5H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKBKWSBFWROLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599399
Record name 1-(7-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133433-62-2
Record name 1-(7-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(7-Amino-5-bromoindolin-1-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixed solution of ethanol (400 ml) and water (100 ml), were added N-acetyl-5-bromo-7-nitroindoline (133.1 g), iron powder (10 mesh; 75 g) and concentrated hydrochloric acid (5 ml), and the mixture was subjected to refluxing for 5 hours with vigorous stirring. The reaction mixture was filtered by suction while hot to remove insoluble matter, and then the filtrate thereof was concentrated and cooled on standing to give the intended compound 38.3 g (32.2%) as a brown needle crystal. M.P.: 154°-155° C.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
133.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
75 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
32.2%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.